2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTNDMKTGSLDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the 2-bromophenylacetamide: This can be achieved by reacting 2-bromobenzoyl chloride with acetamide under basic conditions.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling of the oxadiazole and oxane moieties: This step involves the reaction of the oxadiazole derivative with an oxane-containing compound under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the oxane moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide have shown significant growth inhibition against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
| Compound D | MDA-MB-231 | 56.53% |
These findings indicate that derivatives containing oxadiazole moieties can effectively inhibit cancer cell proliferation, suggesting that 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide may possess similar properties .
Antimicrobial Activity
The antimicrobial efficacy of compounds with similar structures has been extensively studied. For example, derivatives of oxadiazole have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) in the range of micromolar concentrations:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound E | Staphylococcus aureus | 12 µg/mL |
| Compound F | Escherichia coli | 15 µg/mL |
| Compound G | Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the incorporation of oxadiazole and bromophenyl groups can enhance antimicrobial activity .
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide:
Study 1: Anticancer Activity
A recent study synthesized a series of N-substituted oxadiazoles and evaluated their anticancer properties against various cell lines. The results indicated that specific substitutions enhanced cytotoxicity significantly compared to unsubstituted variants .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings revealed that certain modifications improved activity against multidrug-resistant pathogens .
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and bromophenyl group could play key roles in binding to these targets, while the oxane moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in substituents on the phenyl ring, oxadiazole ring, and acetamide nitrogen. Below is a comparative analysis based on data from synthesized derivatives in the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physical Properties :
- The target compound’s 2-bromophenyl group introduces greater steric bulk compared to 4-substituted analogs (e.g., 11g, 11h), which may elevate melting points due to tighter crystal packing. However, melting point data for the target compound are unavailable for direct comparison.
- The oxan-4-yl group in the target compound likely improves aqueous solubility compared to lipophilic substituents like phenyl or p-tolyl in analogs 11h and 12a .
Isomer Ratios: Analogs with isopropyl or isobutyl N-substituents (e.g., 11g, 12a) exhibit rotameric isomerism due to restricted rotation around the amide bond, as evidenced by NMR isomer ratios (e.g., 4:1 in 11g).
The oxan-4-yl group in the target compound may enhance binding affinity or metabolic stability compared to phenyl or pyridyl substituents.
Crystallographic Insights: The 4-bromophenyl analog (C14H10BrF2NO) in exhibits a dihedral angle of 66.4° between aromatic rings, influencing intermolecular interactions.
Biological Activity
The compound 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can be broken down into several key components:
- Bromophenyl Group : The presence of bromine increases lipophilicity and may enhance biological activity.
- Oxadiazole Ring : Known for its bioactive properties, oxadiazoles often exhibit antimicrobial and anticancer activities.
- Oxane Moiety : This cyclic ether can influence solubility and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 356.21 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In a study focusing on various derivatives of oxadiazoles, it was found that certain structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group in our compound may enhance this activity through increased membrane permeability .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole-containing compounds. For instance, derivatives similar to our compound showed promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the oxadiazole and bromophenyl moieties significantly affect biological activity. For example:
- Substituents on the Oxadiazole Ring : Variations in substituents can lead to enhanced potency against specific cancer types.
- Bromine Substitution : The position and nature of bromine substitution on the phenyl ring can modulate the lipophilicity and biological interactions of the compound .
Study 1: Antimicrobial Efficacy
In a comparative study, a series of oxadiazole derivatives were synthesized and tested for antimicrobial efficacy using the disc diffusion method. The results indicated that compounds with similar structures to 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity Assessment
A recent investigation evaluated the anticancer effects of oxadiazole derivatives on human cancer cell lines using MTT assays. The study reported that compounds with an oxan group showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating strong potential for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
